

# Efficacy of BRL-42715 against extended-spectrum $\beta$ -lactamases (ESBLs)

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## Compound of Interest

Compound Name: BRL-42715

Cat. No.: B15564214

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## BRL-42715: A Potent Inhibitor of Extended-Spectrum $\beta$ -Lactamases

A comparative analysis of **BRL-42715** reveals its superior efficacy in combating a wide array of extended-spectrum  $\beta$ -lactamases (ESBLs) when benchmarked against other established  $\beta$ -lactamase inhibitors. This guide provides an in-depth comparison, supported by experimental data, for researchers, scientists, and drug development professionals.

Extended-spectrum  $\beta$ -lactamases are enzymes produced by certain bacteria that confer resistance to a broad spectrum of  $\beta$ -lactam antibiotics, posing a significant challenge in clinical practice. **BRL-42715**, a novel penem  $\beta$ -lactamase inhibitor, has demonstrated exceptional potency against these enzymes.

## Comparative Efficacy Against ESBLs

**BRL-42715** exhibits significantly greater inhibitory activity against a wide range of  $\beta$ -lactamases, including plasmid-mediated TEM, SHV, and OXA types, as well as chromosomally mediated enzymes, compared to conventional inhibitors like clavulanic acid, sulbactam, and tazobactam.[1][2][3] Notably, the concentration of **BRL-42715** required to inhibit 50% of the activity (IC<sub>50</sub>) of most  $\beta$ -lactamase enzymes is remarkably low, often less than 0.01  $\mu$ g/mL, which is 10- to 100-fold lower than that of other inhibitors.[1] Against cephalosporinases produced by Enterobacteriaceae, **BRL-42715** demonstrated IC<sub>50</sub> values of less than 0.004 mg/L, establishing it as a highly efficient inhibitor.[4]

## Quantitative Comparison of Inhibitory Activity

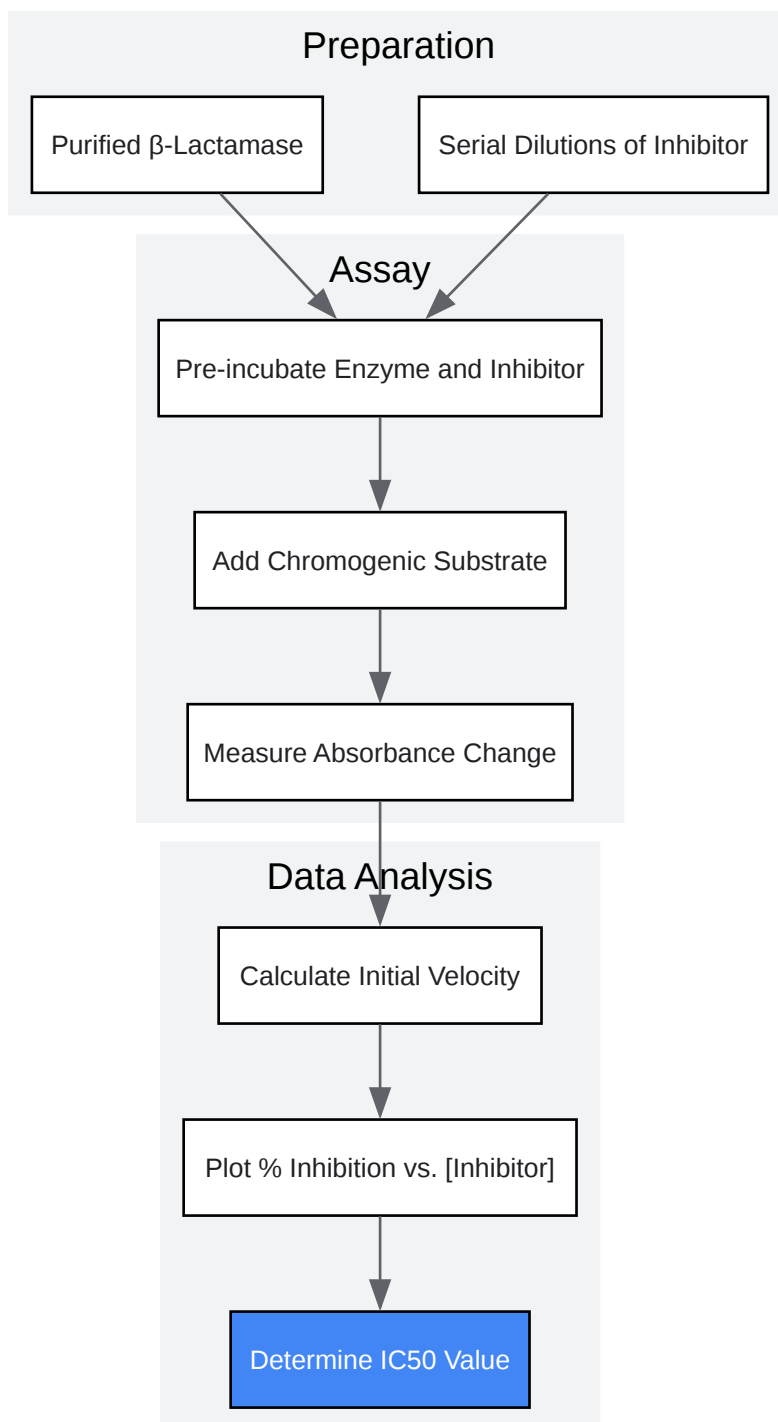
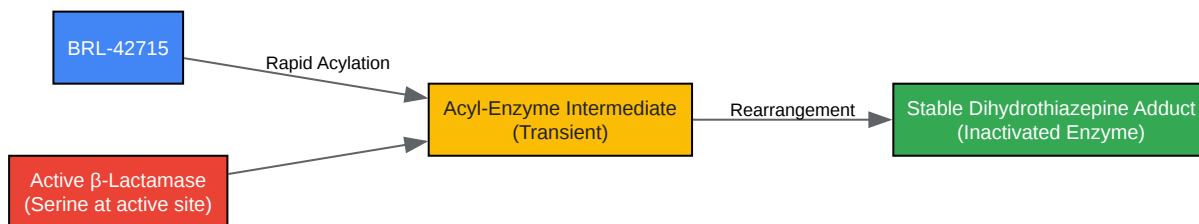
$\beta$ -Lactamase Inhibitor	Target Enzymes	Reported IC <sub>50</sub> Values	Key Findings
BRL-42715	Broad range of plasmid and chromosomally mediated $\beta$ -lactamases (TEM, SHV, OXA, cephalosporinases)	< 0.01 $\mu$ g/mL for most $\beta$ -lactamases[1]; < 0.004 mg/L for cephalosporinases[4]	10- to 100-fold more potent than other inhibitors.[1] Effectively potentiates the activity of $\beta$ -lactam antibiotics.[1][2]
Clavulanic Acid	Primarily Class A $\beta$ -lactamases (e.g., TEM, SHV)	Higher than BRL-42715	Less effective against cephalosporinases compared to BRL-42715.[3][4]
Sulbactam	Primarily Class A $\beta$ -lactamases	Higher than BRL-42715	Generally lower potency than clavulanic acid and tazobactam.[3][4]
Tazobactam	Extended-spectrum Class A $\beta$ -lactamases	Higher than BRL-42715	Less effective against cephalosporinases compared to BRL-42715.[3][4]

## Potential of Antibiotic Activity

A key measure of a  $\beta$ -lactamase inhibitor's efficacy is its ability to restore the activity of  $\beta$ -lactam antibiotics against resistant bacteria. In the presence of **BRL-42715**, the Minimum Inhibitory Concentrations (MICs) of antibiotics like amoxicillin against  $\beta$ -lactamase-producing Gram-negative bacteria are significantly reduced. For instance, the MIC<sub>50</sub> of amoxicillin for 412  $\beta$ -lactamase-producing members of the Enterobacteriaceae family dropped from >128  $\mu$ g/mL to 2  $\mu$ g/mL in the presence of just 1  $\mu$ g/mL of **BRL-42715**. [1] This demonstrates a potent synergistic effect that restores the antibiotic's bactericidal capabilities. [5]

## Mechanism of Action

Kinetic studies reveal that **BRL-42715** acts as a rapid and efficient inactivator of active-site serine  $\beta$ -lactamases.[6] The inhibition mechanism for most enzymes involves a 1:1 stoichiometric binding.[6] Upon interaction with the  $\beta$ -lactamase, **BRL-42715** forms a stable acyl-enzyme intermediate, which then undergoes a rearrangement to a dihydrothiazepine derivative, leading to the inactivation of the enzyme.



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